molecular formula C₁₆H₃₀O₂Si B143389 Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane CAS No. 121289-19-8

Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane

Cat. No. B143389
M. Wt: 282.49 g/mol
InChI Key: MWZZSSGBPRVMNZ-IXYNUQLISA-N
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Description

The compound "Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane" is a silicon-based organic molecule that is likely to possess interesting chemical and physical properties due to its complex structure, which includes a bicyclic oxabicycloheptane moiety and tert-butyl-dimethylsilyl groups. This structure suggests potential applications in materials science, particularly in the synthesis of polymers or as a stabilizing agent due to the presence of bulky tert-butyl groups.

Synthesis Analysis

The synthesis of complex silane-based compounds often involves multi-step reactions, including Grignard reactions, hydroxyl-protection reactions, and various forms of addition reactions. For instance, the synthesis of low-activity cationic monomers like tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane is achieved through Grignard reaction followed by hydroxyl-protection reaction . Similarly, the synthesis of silane-based antioxidants involves the condensation reaction using the sol-gel process . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of silane compounds can be characterized using spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR, as well as X-ray crystallography . The presence of tert-butyl groups is known to induce steric hindrance, which can significantly affect the molecular geometry and reactivity of the silane compounds. For example, the structure of tetrasilane-bridged bicyclo[4.1.0]heptasil-1(6)-ene was studied using these methods, revealing the influence of tert-butyl groups on its structure and NMR spectrum .

Chemical Reactions Analysis

Silane compounds with tert-butyl groups participate in a variety of chemical reactions. These include addition reactions with aldehydes, ketones, and imines , as well as cycloaddition reactions . The steric hindrance provided by tert-butyl groups can affect the reactivity and selectivity of these reactions. For example, the addition of N-tert-butylsulfonyl-α-amido silanes to various electrophiles occurs with high enantiospecificity . The compound may also undergo similar reactions, potentially leading to a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds are influenced by their molecular structure. The bulky tert-butyl groups can enhance the thermal stability of the compounds, as evidenced by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The stability of these compounds under oxygen atmosphere can be assessed using chemiluminescence and thermogravimetry measurements . Additionally, the presence of tert-butyl groups can lead to the formation of hydrolytically stable derivatives suitable for applications such as gas chromatography .

Scientific Research Applications

Environmental Decomposition and Catalytic Reactions

One study discusses the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, demonstrating the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, a related compound, into simpler molecules like methane and ethylene, highlighting an environmental application in reducing pollutants (Hsieh et al., 2011).

Catalytic Oxidation and Chemical Synthesis

Research on the controllable and selective catalytic oxidation of cyclohexene, which leads to a variety of products including 7-oxabicyclo[4.1.0]heptane, reveals the chemical industry's interest in synthetically valuable reactions for producing intermediates used across various applications (Cao et al., 2018).

Material Science and Wood Modification

In materials science, the modification of wood with silicon compounds, including treatments based on organic silicon compounds, shows the utility of such chemicals in enhancing wood's dimensional stability, durability, and hydrophobicity, indicating a broad application in construction and material preservation (Mai & Militz, 2004).

Environmental and Performance Impacts in Fuel Systems

The overview of oxygenated fuels in spark ignition engines discusses the environmental and performance benefits of using ethers like MTBE as octane boosters, underscoring the relevance of tert-butyl and dimethyl silane derivatives in improving fuel efficiency and reducing emissions (Awad et al., 2018).

Future Directions

The future directions of this compound could involve its use in various chemical and pharmaceutical synthesis processes, given its structural complexity and potential for functionalization .

properties

IUPAC Name

tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2Si/c1-11(2)12-9-13-16(6,17-13)14(10-12)18-19(7,8)15(3,4)5/h12-14H,1,9-10H2,2-8H3/t12-,13-,14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZZSSGBPRVMNZ-IXYNUQLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2C(O2)(C(C1)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1C[C@@H]2[C@@](O2)([C@@H](C1)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463118
Record name tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane

CAS RN

121289-19-8
Record name tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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